
1h-Pyrazole-3,5-dicarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-3,5-dicarbohydrazide is a heterocyclic compound with significant interest in various scientific fields. It is characterized by a pyrazole ring substituted with carbohydrazide groups at the 3 and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrazole-3,5-dicarbohydrazide can be synthesized through several methods. One common approach involves the reaction of 3,5-pyrazoledicarboxylic acid monohydrate with hydrazine monohydrate in a stoichiometric relationship . This reaction typically occurs under mild conditions, resulting in the formation of a microcrystalline light yellow mixture. The mixture can be further purified to obtain the desired compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole-3,5-dicarbohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the carbohydrazide groups, which can participate in nucleophilic and electrophilic interactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as nitric acid and sulfuric acid can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride can reduce the compound under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of substituted pyrazole derivatives .
Scientific Research Applications
1H-Pyrazole-3,5-dicarbohydrazide has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3,5-dicarbohydrazide involves its interaction with molecular targets and pathways. For instance, in its role as a chemosensor, the compound exhibits photo-induced electron transfer (PET) and intramolecular charge transfer (ICT) mechanisms, enabling it to detect metal ions like zinc . These interactions are supported by density functional theory and NMR titration experiments .
Comparison with Similar Compounds
1H-Pyrazole-3,5-dicarbohydrazide can be compared with other similar compounds, such as:
3,5-Dimethylpyrazole: This compound has methyl groups instead of carbohydrazide groups, leading to different chemical properties and applications.
1,3,5-Trisubstituted Pyrazoles: These compounds have various substituents at the 1, 3, and 5 positions, offering a wide range of chemical reactivity and biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C5H8N6O2 |
|---|---|
Molecular Weight |
184.16 g/mol |
IUPAC Name |
1H-pyrazole-3,5-dicarbohydrazide |
InChI |
InChI=1S/C5H8N6O2/c6-8-4(12)2-1-3(11-10-2)5(13)9-7/h1H,6-7H2,(H,8,12)(H,9,13)(H,10,11) |
InChI Key |
XOAXKUJQRYTQRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN=C1C(=O)NN)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)-N-methylformamide](/img/structure/B11717912.png)
![5-Chloro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11717917.png)
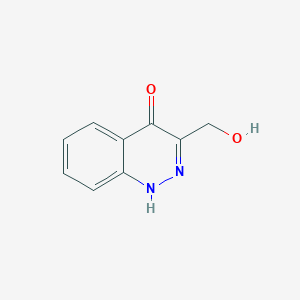
![(4R,6S)-rel-5,6-Dihydro-4-hydroxy-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-Dioxide](/img/structure/B11717938.png)
![8-Bromo-6-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11717941.png)
![(6R)-4-hydroxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-trien-7-one](/img/structure/B11717952.png)
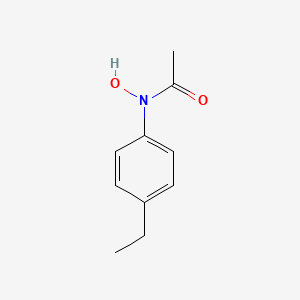
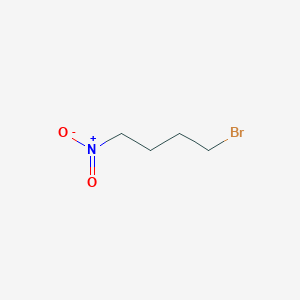
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N'-hydroxyethanimidamide](/img/structure/B11717968.png)
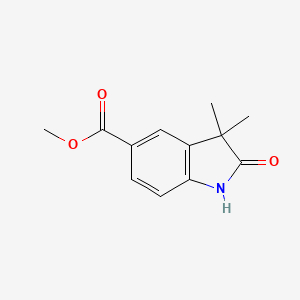
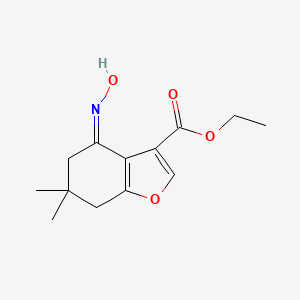
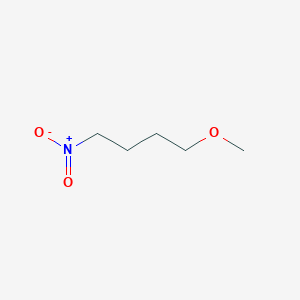
![[1,1'-Biphenyl]-2-carbothioamide](/img/structure/B11717991.png)

